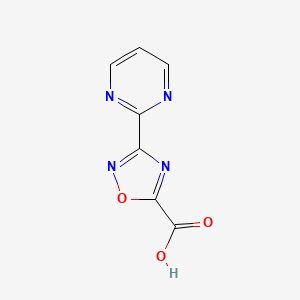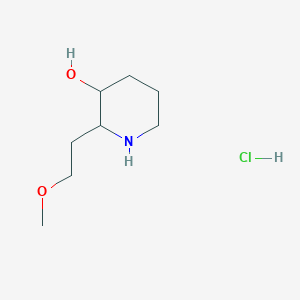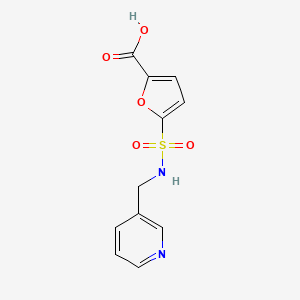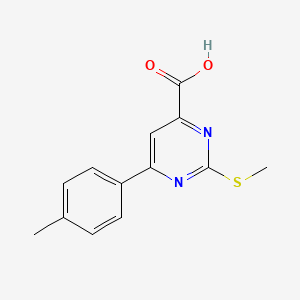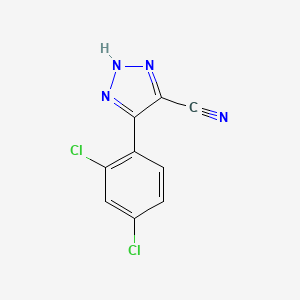
5-(2,4-Dichlorophenyl)-2H-1,2,3-triazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-Dichlorophenyl)-2H-1,2,3-triazole-4-carbonitrile: is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a dichlorophenyl group and a carbonitrile group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,4-Dichlorophenyl)-2H-1,2,3-triazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,4-dichlorobenzonitrile with sodium azide in the presence of a copper catalyst. The reaction proceeds through the formation of an intermediate azide, which then undergoes cyclization to form the triazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, higher yields, and better control over reaction conditions. For example, the nitration process of similar compounds has been optimized in continuous flow microreactors, achieving high yields and efficient mass transfer .
Chemical Reactions Analysis
Types of Reactions: 5-(2,4-Dichlorophenyl)-2H-1,2,3-triazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of triazole oxides.
Reduction: Formation of triazole derivatives with reduced functional groups.
Substitution: Formation of substituted triazole compounds with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, 5-(2,4-Dichlorophenyl)-2H-1,2,3-triazole-4-carbonitrile is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown promise in biological research due to its potential antimicrobial and antifungal properties. It is being investigated for its ability to inhibit the growth of certain pathogens, making it a candidate for the development of new antimicrobial agents .
Medicine: In medicinal chemistry, triazole derivatives are known for their pharmacological activities. This compound is being studied for its potential as an anticancer agent, with research focusing on its ability to induce apoptosis in cancer cells .
Industry: The compound is also used in the development of agrochemicals, such as herbicides and fungicides. Its unique chemical structure allows for the design of compounds with specific activity against agricultural pests .
Mechanism of Action
The mechanism of action of 5-(2,4-Dichlorophenyl)-2H-1,2,3-triazole-4-carbonitrile involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit key enzymes involved in the biosynthesis of essential cellular components. For example, in antimicrobial applications, the compound may inhibit enzymes responsible for cell wall synthesis, leading to cell death .
Comparison with Similar Compounds
- 5-(2,4-Dichlorophenyl)-1H-pyrazole
- 4-(2,4-Dichlorophenyl)-1H-pyrazole
- 3-(2,4-Dichlorophenyl)-1H-pyrazol-5-amine
Comparison: Compared to these similar compounds, 5-(2,4-Dichlorophenyl)-2H-1,2,3-triazole-4-carbonitrile exhibits unique properties due to the presence of the triazole ring. This ring structure imparts different electronic and steric characteristics, influencing its reactivity and biological activity.
Properties
Molecular Formula |
C9H4Cl2N4 |
|---|---|
Molecular Weight |
239.06 g/mol |
IUPAC Name |
5-(2,4-dichlorophenyl)-2H-triazole-4-carbonitrile |
InChI |
InChI=1S/C9H4Cl2N4/c10-5-1-2-6(7(11)3-5)9-8(4-12)13-15-14-9/h1-3H,(H,13,14,15) |
InChI Key |
OEJBGTSORNMAFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NNN=C2C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


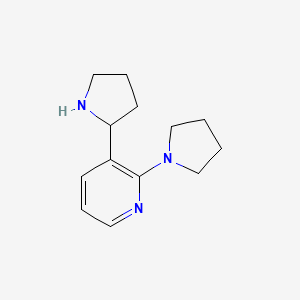

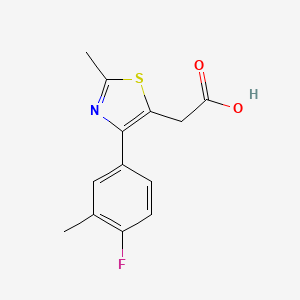
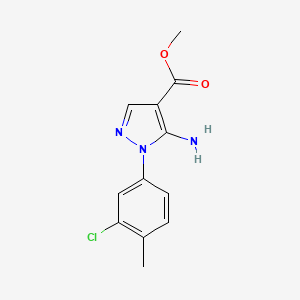
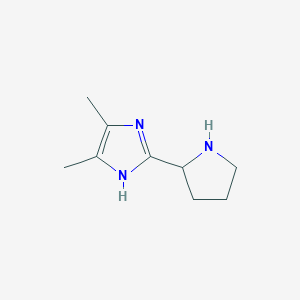

![Methyl 4-(pyridin-3-yl)thieno[3,2-c]pyridine-6-carboxylate](/img/structure/B11812783.png)
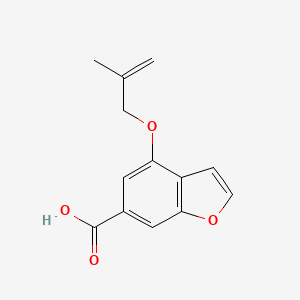
![2-amino-N-[(1S)-1-pyridin-2-ylethyl]propanamide](/img/structure/B11812788.png)
